molecular formula C5H4KN3O7 B1588487 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 60779-49-9

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No. B1588487
CAS RN: 60779-49-9
M. Wt: 257.2 g/mol
InChI Key: JDMSALHSRWYAEM-UHFFFAOYSA-M
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Description



  • Also known as methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate .

  • Chemical formula: C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>6</sub> .

  • It is a solid compound with a molecular weight of 215.12 g/mol .

  • IUPAC name: methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate .

  • InChI code: 1S/C6H5N3O6/c1-15-5 (11)2-3 (9 (13)14)4 (10)8-6 (12)7-2/h1H3, (H2,7,8,10,12) .





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrimidine ring with a nitro group at position 5.

    • The compound is a carboxylic acid derivative.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound would depend on the reaction conditions and other reactants.

    • Without additional information, it’s challenging to provide detailed reactions.





  • Physical And Chemical Properties Analysis



    • Boiling point : Decomposes around 165°C .

    • Storage temperature : 4°C .

    • Physical form : Solid.




  • Scientific Research Applications

    Material Science Applications

    Optical Sensor for Oxidizing Gases

    Tetrazine-functionalized zirconium MOFs (metal-organic frameworks) incorporating derivatives of dioxopyrimidine have been developed as optical sensors for detecting oxidative agents like nitrous gases. The unique property of these materials, where the incorporated tetrazine unit undergoes reversible oxidation and reduction causing a significant color change, demonstrates the potential of dioxopyrimidine derivatives in sensor technology (Nickerl, Senkovska, & Kaskel, 2015).

    Organic Chemistry Applications

    Synthesis and Characterization of Complexes

    Research on bifunctional pyrimidine-amino-acid ligands has shown that these compounds, which include nitroso-derivatives of pyrimidine, can effectively coordinate with metal ions, leading to the formation of complexes with diverse coordination environments. This highlights the utility of dioxopyrimidine derivatives in the synthesis of metal complexes with potential applications in catalysis and material science (López-Garzón et al., 2003).

    Medicinal Chemistry Applications

    Antimicrobial and Anticancer Compounds

    The synthesis and evaluation of pyrimidine derivatives for antimicrobial and anticancer activities have been a significant area of research. For instance, studies on tetrahydropyrimidine-5-carboxylic acid ethyl esters have revealed compounds with potent antimicrobial against Escherichia coli and anticancer activities, showcasing the therapeutic potential of these derivatives (Sharma et al., 2012).

    Chemical Synthesis Techniques

    Multicomponent Synthesis of Polysubstituted Pyrrolidines and Tetrahydropyrimidines

    A novel approach has been developed for the synthesis of polysubstituted pyrrolidines and tetrahydropyrimidines directly from nitro compounds in water. This method demonstrates the versatility of nitro and dioxopyrimidine derivatives in facilitating the synthesis of complex organic molecules, highlighting their importance in green chemistry and organic synthesis (Das, Shinde, Kanth, & Satyalakshmi, 2010).

    Safety And Hazards



    • Warning : May cause skin irritation, eye irritation, and respiratory irritation.

    • Follow safety precautions when handling this compound.




  • Future Directions



    • Investigate its potential applications in drug development, organic synthesis, or other fields.

    • Explore its biological activity and interactions.




    properties

    IUPAC Name

    5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OPGJGRWULGFTOS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1(=C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H3N3O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10938865
    Record name 2,6-Dihydroxy-5-nitropyrimidine-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10938865
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    201.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

    CAS RN

    17687-24-0, 60779-49-9
    Record name 1,2,3,6-Tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=17687-24-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 17687-24-0
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43248
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2,6-Dihydroxy-5-nitropyrimidine-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10938865
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.732
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
    Reactant of Route 3
    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
    Reactant of Route 4
    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
    Reactant of Route 5
    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
    Reactant of Route 6
    5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

    Citations

    For This Compound
    2
    Citations
    F Nepveu, N Gaultier, N Korber, J Jaud… - Journal of the Chemical …, 1995 - pubs.rsc.org
    Three polynuclear manganese(II) complexes containing orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, H3L1) or one of its substituted derivatives [3-methyl-(H2L2…
    Number of citations: 55 pubs.rsc.org
    G Fayet, A Knorr, P Rotureau - Process Safety and Environmental …, 2022 - Elsevier
    Self-reactive substances are unstable chemical substances which can easily decompose and may lead to explosion in transport, storage, or process situations. For this reason, their …
    Number of citations: 3 www.sciencedirect.com

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